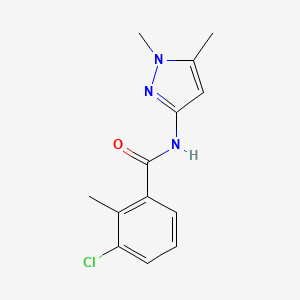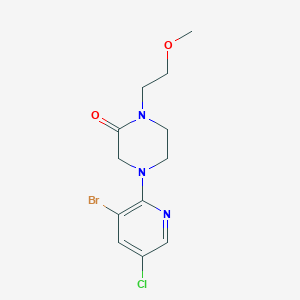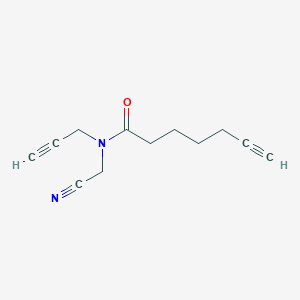![molecular formula C16H20N2O3 B6625466 3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol](/img/structure/B6625466.png)
3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a pyridine ring substituted with methoxy groups and an ethylamino phenol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol typically involves multi-step organic reactions. One common method includes the alkylation of 3,4-dimethoxypyridine with an appropriate alkyl halide, followed by the introduction of the ethylamino group through nucleophilic substitution. The final step involves the coupling of the resulting intermediate with phenol under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxypyridine: A precursor in the synthesis of the target compound.
Ethylamino phenol: Another related compound with similar functional groups.
Uniqueness
3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
3-[(3,4-dimethoxypyridin-2-yl)methyl-ethylamino]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-4-18(12-6-5-7-13(19)10-12)11-14-16(21-3)15(20-2)8-9-17-14/h5-10,19H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXQTMWIPQPXHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC=CC(=C1OC)OC)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[1-[5-(Difluoromethoxy)pyridin-2-yl]piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B6625388.png)

![[4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B6625417.png)
![N-[4-chloro-3-(2-oxoimidazolidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B6625428.png)
![Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone](/img/structure/B6625449.png)
![N-(3-chlorophenyl)-2-[[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-methylamino]acetamide](/img/structure/B6625457.png)


![[1-[5-[(4-Bromopyrazol-1-yl)methyl]-1,3-thiazol-2-yl]azetidin-3-yl]methanol](/img/structure/B6625481.png)
![1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone](/img/structure/B6625493.png)

![[3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol](/img/structure/B6625508.png)
![4-[1-(3,6-Dimethylpyrazin-2-yl)piperidin-4-yl]oxybenzonitrile](/img/structure/B6625519.png)
